molecular formula C13H17N5O2 B2573829 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 901735-56-6

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No.: B2573829
CAS No.: 901735-56-6
M. Wt: 275.312
InChI Key: XNOXNSAZRKDWIH-UHFFFAOYSA-N
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Description

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a triazolopyridazine derivative characterized by a piperidine substituent at the 6-position of the heterocyclic core and a propanoic acid moiety at the 3-position. This compound is synthesized via peptide coupling reagents such as HATU, as demonstrated in the preparation of compound 34 (Scheme 1, ). The carboxylic acid group enhances solubility, while the piperidine ring may contribute to target binding affinity, particularly in bromodomain inhibition contexts.

Properties

IUPAC Name

3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXNSAZRKDWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed through a condensation reaction between hydrazine and a diketone or a similar compound.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Final Coupling: The final step involves coupling the triazole-pyridazine intermediate with a propanoic acid derivative under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The propanoic acid moiety enables classic acid-derived transformations:

Reaction TypeConditionsProductNotes
Esterification Alcohol (e.g., methanol) + acid catalyst (H₂SO₄)Methyl ester derivativeTypical of carboxylic acids; enhances lipophilicity for pharmacokinetic studies.
Amide Formation Thionyl chloride (SOCl₂) + amineAmide derivativesUsed to modify bioavailability or target-specific interactions.
Salt Formation Alkali (e.g., NaOH)Sodium saltImproves aqueous solubility for in vitro assays.

Reactions of the Triazolopyridazine Core

The fused triazole-pyridazine system participates in electrophilic and nucleophilic substitutions:

Reaction TypeConditionsProductNotes
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitro-substituted derivativePosition selectivity depends on ring electron density .
Nucleophilic Displacement Halogenation (e.g., PCl₅)Chlorinated analogChlorine substitution at pyridazine C6 observed in structural analogs .
Coordination Chemistry Metal ions (e.g., Cu²⁺)Metal complexesPotential for catalytic or therapeutic applications .

Reactivity of the Piperidine Substituent

The piperidin-1-yl group undergoes amine-specific reactions:

Reaction TypeConditionsProductNotes
Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium saltsModulates steric and electronic properties .
Acylation Acetyl chlorideAcetylated derivativeAlters hydrogen-bonding capacity .
Oxidation H₂O₂ or KMnO₄N-oxide derivativeMay enhance metabolic stability.

Cross-Reactivity and Stability Considerations

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed pyridazine byproducts.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ from the carboxylic acid group .

  • Photoreactivity : UV exposure induces ring-opening reactions in the triazole moiety .

Key Research Findings

  • Kinase Inhibition : Derivatives with esterified carboxylic acids show enhanced binding to tyrosine kinases (IC₅₀ ~ 0.5–2 μM) .

  • Biotransformation : In vitro studies reveal hepatic glucuronidation of the carboxylic acid, reducing bioavailability.

  • Structure-Activity Relationships (SAR) :

    • Piperidine alkylation decreases solubility but improves blood-brain barrier penetration .

    • Nitration at pyridazine C7 abolishes kinase inhibition .

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupDistinctive Reactivity
3-{6-Chloro- triazolo[4,3-B]pyridazin-3-YL}propanoic acid Chlorine substituentUndergoes SNAr reactions with amines (e.g., piperidine) .
3-(6-Morpholino- triazolo[4,3-b]pyridazin-3-y)propanoic acid Morpholine ringResists oxidation due to electron-donating oxygen .

Scientific Research Applications

Key Features:

  • Molecular Formula : C13H17N5O2
  • Molecular Weight : 275.31 g/mol
  • IUPAC Name : 3-[6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate specific receptors and enzymes. Notably, compounds with similar structures have shown promise as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

Neurological Disorders

Research indicates that derivatives of triazolo-pyridazine compounds may exhibit neuroprotective effects. For instance, studies have highlighted their potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Case Study 1: Modulation of Metabotropic Glutamate Receptors

A study published in the Journal of Medicinal Chemistry explored the efficacy of triazolo-pyridazine derivatives in enhancing the activity of mGluR2. The results indicated that these compounds could serve as allosteric modulators, providing a novel approach to treating schizophrenia and other mood disorders .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant properties of similar compounds. It was found that they significantly reduced depressive-like behaviors in animal models, suggesting that 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid may have therapeutic potential for depression .

Mechanism of Action

The mechanism of action of 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the triazolopyridazine core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name 6-Position Substituent 3-Position Substituent Molecular Weight Key Characteristics
3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid Piperidin-1-yl Propanoic acid 344.46 (calc) Enhanced solubility; potential bromodomain inhibition activity
3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid Dimethylamino Propanoic acid Not reported Discontinued commercial availability; simpler amine structure may reduce potency
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid Chloro Propanoic acid 226.62 Electron-withdrawing group may enhance metabolic stability but reduce binding
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid Methoxy Propanoic acid 222.21 Methoxy group could improve membrane permeability but lower acidity
3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid 3,5-Dimethylpyrazol-1-yl Propanoic acid 286.29 Bulky heterocyclic substituent may improve selectivity for kinase targets

Functional Group Modifications at the 3-Position

Replacing the carboxylic acid with amides or esters alters pharmacokinetic profiles:

  • N-(3-Methylbutyl)-3-[6-(piperidin-1-yl)...propanamide (Mol. Weight: 344.46): The amide derivative shows reduced solubility but improved metabolic stability compared to the carboxylic acid.
  • PF-4254644 (c-Met inhibitor): Incorporates a quinoline-ethyl group instead of propanoic acid, demonstrating high potency (IC₅₀ < 1 nM) but susceptibility to metabolism.

Biological Activity

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazolo-pyridazine core with a piperidine substituent and a propanoic acid functional group. Its molecular formula is C13H17N5O2C_{13}H_{17}N_5O_2 with a molecular weight of approximately 275.31 g/mol. The InChI key for this compound is XNOXNSAZRKDWIH-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridazine have been evaluated against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The structure-activity relationship (SAR) suggests that modifications in the piperidine moiety can enhance antimicrobial efficacy .

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, certain derivatives of triazole compounds demonstrated considerable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Although specific data for this compound was not detailed, its structural similarities imply potential effectiveness against tuberculosis .

Cytotoxicity

Evaluations of cytotoxic effects on human embryonic kidney cells (HEK-293) revealed that several derivatives were nontoxic at therapeutic concentrations. This indicates a favorable safety profile for further development in medicinal chemistry .

Case Studies

  • Synthesis and Evaluation : A series of substituted triazole compounds were synthesized and evaluated for their biological activities. The most active compounds showed significant inhibitory effects on bacterial growth and low cytotoxicity levels .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins involved in microbial resistance mechanisms. The results suggest that the piperidine ring enhances binding affinity due to favorable interactions with active site residues .

Data Table: Biological Activity Overview

Compound Activity Type Target IC50 (μM) Cytotoxicity
This compoundAntimicrobialVarious BacteriaNot SpecifiedLow (nontoxic)
Derivative AAnti-TubercularMycobacterium tuberculosis1.35 - 2.18Nontoxic
Derivative BCytotoxicity EvaluationHEK-293 CellsN/ANontoxic

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent) to avoid side reactions, particularly for acid-sensitive intermediates.
  • Monitor reaction progress via TLC or LC-MS to ensure complete conversion.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, including the piperidine ring protons (δ 1.5–3.0 ppm) and carboxylic acid proton (broad peak at δ 10–12 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when novel substituents (e.g., piperidin-1-yl) are introduced .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Basic: How does the solubility profile of this compound influence formulation in biological assays?

Methodological Answer:

  • Solubility Data :
    • DMSO : ~14 mg/mL (common stock solution solvent) .
    • Water : <1 mg/mL; use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vivo studies .
  • Formulation Strategies :
    • For cell-based assays, dilute DMSO stocks into culture media (final DMSO ≤0.1%).
    • For in vivo dosing, prepare suspensions in 0.5% methylcellulose or lipid-based emulsions .

Note : Pre-filter compounds dissolved in aqueous buffers to remove insoluble particulates.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize PDE4 or BRD4 inhibition?

Methodological Answer:
SAR Design Framework :

Substituent Variation :

  • Piperidine Modifications : Replace piperidin-1-yl with morpholine or tetrahydrofuran-3-yloxy to enhance target binding .
  • Propanoic Acid Replacement : Test methyl ester or amide derivatives to improve membrane permeability .

Biological Assays :

  • PDE4 Inhibition : Use recombinant PDE4 isoforms (A, B, C, D) with cAMP hydrolysis assays .
  • BRD4 Binding : Employ fluorescence polarization assays using acetylated histone peptides .

Data Analysis :

  • Correlate IC₅₀ values with substituent electronic properties (Hammett constants) or steric bulk (Taft parameters).

Example : Replacing piperidin-1-yl with 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl improved PDE4A inhibition by 10-fold .

Advanced: What strategies mitigate off-target effects when targeting c-Met or BRD4 bromodomains?

Methodological Answer:

  • Selectivity Screening : Test against panels of related kinases (e.g., c-Met vs. EGFR) or bromodomains (e.g., BRD2, BRD3) to identify cross-reactivity .
  • Bivalent Binding : Design dimeric analogs (e.g., AZD5153) to exploit dual bromodomain interactions, enhancing selectivity for BRD4 over monomeric binders .
  • Proteomics Profiling : Use kinome-wide profiling (e.g., KINOMEscan) or CETSA (Cellular Thermal Shift Assay) to assess target engagement in complex biological matrices .

Case Study : AZD3514, a triazolopyridazine derivative, showed >100-fold selectivity for AR over other nuclear receptors by optimizing the catechol diether substituent .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:
Root Cause Analysis :

  • Pharmacokinetics (PK) : Measure plasma exposure (AUC, Cₘₐₓ) and tissue distribution. Poor oral bioavailability may require prodrug strategies (e.g., ester prodrugs) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic soft spots (e.g., piperidine N-oxidation). Introduce fluorine or methyl groups to block cytochrome P450 metabolism .
  • Protein Binding : Assess free drug fraction using equilibrium dialysis; high plasma protein binding (>95%) may reduce efficacy .

Example : AZD5153 achieved tumor growth inhibition in xenografts by optimizing logD (2.5–3.5) and reducing P-glycoprotein efflux .

Advanced: What computational methods predict target engagement and binding modes?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with BRD4 (PDB: 5TF) or PDE4 (PDB: 1F0J). Focus on hydrogen bonds with conserved residues (e.g., BRD4 Asn140) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., piperidine vs. cyclopropane) .

Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding data .

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